![molecular formula C10H10F2O2 B2898179 3,3-Difluoro-2-phenylbutanoic acid CAS No. 1781559-56-5](/img/structure/B2898179.png)
3,3-Difluoro-2-phenylbutanoic acid
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Overview
Description
3,3-Difluoro-2-phenylbutanoic acid is a chemical compound with the molecular formula C10H10F2O2 . It has a molecular weight of 200.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F2O2/c1-10(11,12)8(9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,13,14) . This indicates that the molecule consists of a phenyl group attached to a butanoic acid structure with two fluorine atoms attached to the third carbon atom.Scientific Research Applications
Quantum Computational and Spectroscopic Studies
3,3-Difluoro-2-phenylbutanoic acid and its functional derivatives have been the subject of quantum computational and spectroscopic studies. These studies involve density functional theory (DFT) calculations and experimental analyses such as FT-IR, FT-Raman, and UV–Visible spectra. The findings from these studies contribute to understanding the molecular geometry, vibrational frequencies, and absorption wavelengths of the compounds. This research is crucial for exploring the optical properties and potential applications in nonlinear optical (NLO) technologies (Raajaraman, Sheela, & Muthu, 2019).
Molecular Docking and Drug Identification
Molecular docking methods have been employed with derivatives of this compound, aiming to identify potential drug candidates. This approach allows for the evaluation of the interactions between these molecules and various proteins, aiding in the discovery of new pharmaceutical agents (Raajaraman, Sheela, & Muthu, 2019).
Synthesis and Structural Analysis
Research has also focused on the synthesis of novel compounds and complexes involving this compound. These studies provide valuable insights into the structural properties of these compounds, which is essential for the development of new materials and chemical entities (Landry, Turnbull, & Twamley, 2007).
Environmental Implications
Studies have been conducted on the environmental impact of related perfluoroalkyl and polyfluoroalkyl chemicals, which can offer insights into the environmental behavior and degradation of compounds like this compound. Understanding the environmental fate of these chemicals is crucial for assessing their ecological impact and for developing strategies for environmental remediation (Liu & Mejia Avendaño, 2013).
Electrowinning and Electrochemical Applications
Research has explored the effects of perfluorocarboxylic acids in processes like zinc electrowinning, which could have implications for the industrial applications of this compound and related compounds. These studies contribute to improving industrial processes by enhancing efficiency and understanding the electrochemical behavior of these acids (Tripathy, Das, Singh, Hefter, & Misra, 2004).
Safety and Hazards
The safety information for 3,3-Difluoro-2-phenylbutanoic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3,3-difluoro-2-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(11,12)8(9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWDLBSVZSUFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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